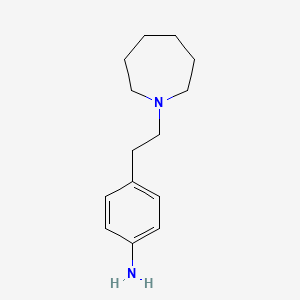

4-(2-Azepan-1-yl-ethyl)-phenylamine

説明

Contextualizing Azepane and Phenylethylamine Scaffolds in Modern Chemical Research

The azepane scaffold , a seven-membered heterocyclic amine, is a recurring motif in a number of pharmacologically active compounds. researchgate.net Its presence is noted in both natural products and synthetic drugs. lifechemicals.com The conformational flexibility of the azepane ring is a key feature, influencing the bioactivity of the molecules in which it is incorporated. lifechemicals.com This structural characteristic allows for the design of compounds with specific three-dimensional arrangements to optimize interaction with biological targets. lifechemicals.com Researchers have developed various synthetic methods to create functionalized azepanes, highlighting their importance in drug discovery. nih.gov The azepane ring is a component of several approved drugs, demonstrating its clinical relevance. lifechemicals.comwikipedia.org

The phenylethylamine scaffold is a fundamental structural unit in a vast array of biologically active molecules, including neurotransmitters like dopamine (B1211576) and norepinephrine. researchgate.netmdpi.com This framework is a cornerstone in medicinal chemistry, with thousands of derivatives exhibiting a wide range of pharmacological activities. acs.org The versatility of the phenylethylamine structure allows for extensive chemical modification to modulate its interaction with various biological targets. wikipedia.org Its derivatives are found in numerous drug classes, including antidepressants and anti-Parkinson's agents. acs.org The significance of this scaffold has spurred the development of diverse synthetic methodologies to access a wide array of its derivatives. researchgate.net

Rationale for Comprehensive Investigation of 4-(2-Azepan-1-yl-ethyl)-phenylamine

The rationale for a thorough investigation of this compound stems from the established pharmacological importance of its constituent scaffolds. The combination of the conformationally flexible azepane ring with the biologically prevalent phenylethylamine core presents a unique molecular architecture. This hybrid structure offers the potential for novel interactions with biological targets.

Research into related structures has shown that modifications to the heterocyclic amine portion of a molecule can significantly impact its potency and properties. For instance, in a series of glycine (B1666218) transporter 1 (GlyT1) inhibitors, replacing a piperidine (B6355638) ring with an azepane ring led to a modest increase in potency. nih.gov This suggests that the seven-membered azepane ring in this compound could confer advantageous properties compared to analogues with smaller or different heterocyclic systems.

Furthermore, the phenylethylamine portion of the molecule provides a well-established anchor for interacting with a variety of receptors and transporters in the central nervous system and other parts of the body. The specific substitution pattern on the phenyl ring, with the amino group at the para position, is a key feature that influences its electronic properties and potential hydrogen bonding interactions.

Scope and Objectives of the Academic Research Outline for the Compound

The primary objective for the academic investigation of this compound is to systematically characterize its chemical and potential pharmacological properties. A comprehensive research plan would include:

Synthesis and Characterization: Development and optimization of synthetic routes to produce the compound and its derivatives. Full characterization of these molecules using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography would be essential.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the molecule at the azepane ring, the ethyl linker, and the phenylamine moiety to understand how these changes affect its biological activity. For example, exploring the effects of substituents on the phenyl ring or the azepane ring.

Exploration of Potential Biological Targets: Screening the compound against a panel of relevant biological targets, guided by the known pharmacology of phenylethylamine and azepane-containing molecules. This could include monoamine transporters, G-protein coupled receptors, and enzymes.

The ultimate goal of such research would be to determine if this compound or its derivatives possess novel and potentially useful biological activities that could be further developed in the field of medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H22N2 | scbt.comnih.gov |

| Molecular Weight | 218.34 g/mol | scbt.com |

| PubChem CID | 3154444 | nih.gov |

Table 2: Related Chemical Compounds

| Compound Name | Molecular Formula | Notes | Source |

| Azepane | C6H13N | A cyclic secondary amine and a precursor to several drugs. | wikipedia.org |

| Phenethylamine (B48288) | C8H11N | A natural monoamine alkaloid that acts as a central nervous system stimulant. | wikipedia.org |

| 4-(2-Piperidin-1-yl-ethyl)-phenylamine | C13H20N2 | An analogue containing a six-membered piperidine ring. | sigmaaldrich.com |

| 4-(2-Morpholin-4-yl-ethyl)-phenylamine | C12H18N2O | An analogue containing a morpholine (B109124) ring. | sigmaaldrich.com |

| 2-[4-(Azepan-1-yl)phenyl]ethanamine | C14H22N2 | An isomer of the title compound. | nih.gov |

| N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides | Not Applicable | A series of GlyT1 inhibitors containing the azepane-phenylethylamine core. | nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-[2-(azepan-1-yl)ethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c15-14-7-5-13(6-8-14)9-12-16-10-3-1-2-4-11-16/h5-8H,1-4,9-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARSMQUCRTVKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 2 Azepan 1 Yl Ethyl Phenylamine

Retrosynthetic Analysis of 4-(2-Azepan-1-yl-ethyl)-phenylamine

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. amazonaws.com For this compound, the primary disconnections involve the C-N bond of the tertiary amine and the C-C bond of the ethyl bridge.

A logical retrosynthetic approach would disconnect the bond between the azepane nitrogen and the ethyl group. This leads to two key synthons: a nucleophilic azepane and an electrophilic 2-(4-nitrophenyl)ethyl halide or tosylate. The nitro group serves as a precursor to the aniline (B41778) functionality, which can be introduced in the final step via reduction to avoid side reactions.

An alternative disconnection can be made at the C-C bond of the ethyl bridge, suggesting a reaction between a 4-aminobenzyl derivative and a single-carbon unit, though this is generally a less common strategy for this type of structure. The most common approach focuses on building the ethylamine side chain and then attaching the azepane ring.

Established Synthetic Routes for Azepane-Substituted Phenylamines

The synthesis of azepane-substituted phenylamines often relies on well-established reactions in organic chemistry. These methods provide reliable pathways to the target molecule and its analogs.

A robust and frequently employed method for forming the bond between the phenethylamine (B48288) moiety and the azepane ring involves an initial amide coupling reaction followed by reduction. hepatochem.comfishersci.co.uk This two-step process offers a high degree of control and is amenable to a wide range of substrates.

The synthesis typically begins with the reaction of a (4-nitrophenyl)acetic acid derivative with azepane. A variety of coupling reagents can be used to facilitate this amide bond formation, including carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions. nih.gov The resulting amide is then reduced to the corresponding amine. Powerful reducing agents like lithium aluminum hydride (LAH) are commonly used for this transformation. The final step involves the reduction of the nitro group to the desired aniline, typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C) or with other reducing agents like tin(II) chloride.

Table 1: Common Reagents for Amide Coupling and Reduction

| Step | Reagent Class | Specific Examples | Purpose |

| Amide Coupling | Carbodiimides | EDC, DCC | Activation of carboxylic acid |

| Additives | HOBt, DMAP | Improve efficiency, suppress side reactions | |

| Amide Reduction | Hydride Reagents | Lithium Aluminum Hydride (LAH) | Reduction of amide to amine |

| Nitro Reduction | Catalytic Hydrogenation | Palladium on Carbon (Pd/C), H₂ | Reduction of nitro group to amine |

| Metal Reductants | Tin(II) Chloride (SnCl₂) | Reduction of nitro group to amine |

While the target molecule's synthesis often starts with a pre-formed azepane ring, it is important to consider the methods for constructing the seven-membered azepane ring itself. Azepanes are important structural motifs in many bioactive molecules. nih.gov The formation of the azepane ring can be a key challenge in the synthesis of related compounds. nih.gov

Strategies for azepane ring formation often involve intramolecular cyclization reactions. For instance, a linear precursor containing a terminal amine and a suitable leaving group at the other end can undergo intramolecular nucleophilic substitution to form the cyclic amine. Another approach is reductive amination of a dicarbonyl compound or a keto-aldehyde, where an intramolecular reaction forms a cyclic imine that is subsequently reduced. nih.gov

Reductive amination is a powerful and direct method for forming carbon-nitrogen bonds. youtube.comyoutube.com This strategy can be applied to the synthesis of this compound by reacting a (4-nitrophenyl)acetaldehyde with azepane. The reaction proceeds through the formation of an intermediate enamine or iminium ion, which is then reduced in situ.

Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (Na(OAc)₃BH). youtube.com These reagents are mild enough to selectively reduce the iminium ion in the presence of the aldehyde. Following the formation of the N-(2-(4-nitrophenyl)ethyl)azepane, the nitro group is reduced to the aniline as previously described.

Novel Synthetic Method Development for this compound

While traditional methods are reliable, the development of more efficient and sustainable synthetic routes is an ongoing area of research. Modern synthetic chemistry often focuses on catalytic methods to improve atom economy and reduce waste.

Transition-metal-catalyzed cross-coupling reactions have revolutionized the formation of C-N bonds. pageplace.de While direct application to the specific target molecule might be less common than the methods described above, related catalytic approaches are of significant interest. For instance, palladium- or copper-catalyzed amination reactions could potentially be used to couple azepane with a suitably functionalized phenethyl halide. mdpi.com

Another area of development is the use of catalytic reductive amination. Instead of stoichiometric borohydride reagents, catalytic hydrogenation can be employed to reduce the intermediate iminium ion. youtube.com This approach is highly atom-economical and environmentally friendly. Furthermore, borrowing hydrogen or hydrogen autotransfer catalysis represents a state-of-the-art method where an alcohol is temporarily oxidized to an aldehyde in situ, which then undergoes reductive amination with the amine, with water being the only byproduct.

Table 2: Comparison of Synthetic Strategies

| Strategy | Key Intermediates | Advantages | Disadvantages |

| Amide Coupling and Reduction | Amide | High-yielding, reliable, versatile | Multi-step, requires strong reducing agents |

| Reductive Amination | Iminium ion/enamine | One-pot reaction, direct | May require careful control of reaction conditions |

| Catalytic Methods | Organometallic complexes | High atom economy, mild conditions | Catalyst cost and sensitivity can be a factor |

Green Chemistry Principles in Synthetic Route Design

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. yale.edu The focus is on maximizing reactant efficiency and minimizing waste. rsc.org A plausible and common route for synthesizing this type of tertiary amine is the reductive amination of a carbonyl compound or N-alkylation of a secondary amine.

Key green chemistry considerations for these routes include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. yale.edursc.org Catalytic "hydrogen borrowing" or "hydrogen autotransfer" reactions, where alcohols are used as alkylating agents with water as the only byproduct, offer very high atom economy compared to traditional alkylations using alkyl halides, which generate stoichiometric salt waste. rsc.orgnih.gov

Safer Solvents: The choice of solvent is critical. Many traditional reductive aminations use chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane. acsgcipr.org Green chemistry principles advocate for replacing these with more environmentally benign alternatives such as ethyl acetate, 2-propanol, or methanol. acsgcipr.orgresearchgate.net Methanol, in particular, has been identified as an excellent solvent for some reductive aminations as it promotes the necessary formation of imine and Schiff base intermediates. vilniustech.ltepa.gov

Catalysis over Stoichiometric Reagents: Catalytic methods are superior to stoichiometric ones. yale.edu For the reduction step in reductive amination, catalytic hydrogenation using molecular hydrogen (H₂) with catalysts like Palladium on carbon (Pd/C) is preferable to using stoichiometric hydride reagents (e.g., NaBH₄), as the former produces only water as a byproduct. nih.gov

Energy Efficiency: Reactions should be designed for ambient temperature and pressure whenever possible to minimize energy consumption. yale.edu Catalyst selection can play a major role, with highly active catalysts enabling lower reaction temperatures.

Optimization of Reaction Conditions for Synthesis of the Compound

Optimizing reaction conditions is crucial for maximizing yield, purity, and cost-effectiveness. Taking the reductive amination of (4-aminophenyl)acetaldehyde with azepane as a model synthetic route, the following factors are paramount.

Solvent Effects and Temperature Control

The choice of solvent can significantly influence reaction pathways and rates. vilniustech.lt In reductive amination, the solvent affects both the initial formation of the iminium ion intermediate and the subsequent reduction step.

Solvent Polarity and Type: A systematic study on the reductive amination of ketones showed that solvent nature heavily influences whether the reaction proceeds via hydrogenation of an imine or hydrogenolysis of a Schiff base adduct. vilniustech.lt Protic solvents like methanol and ethanol are often effective, while in a non-polar solvent like water, the formation of the necessary imine intermediate may not be favored, leading to the alcohol as a side product. vilniustech.ltepa.gov

Temperature: Temperature control is a balancing act. Higher temperatures can increase the reaction rate but may also promote side reactions or product degradation. acs.org For instance, in reactions involving lithium dialkylaminoborohydrides, lower temperatures (e.g., 0 °C) favor the desired amination, while higher temperatures (e.g., 65 °C) can lead to competing reduction reactions. acs.org Optimal temperature profiles must be determined empirically for each specific transformation to maximize selectivity for the desired product.

| Solvent | Class | Boiling Point (°C) | Green Chemistry Classification |

|---|---|---|---|

| Dichloromethane (DCM) | Chlorinated | 39.6 | Hazardous |

| 1,2-Dichloroethane (DCE) | Chlorinated | 83.5 | Hazardous |

| Toluene | Aromatic | 110.6 | Usable but problematic |

| Tetrahydrofuran (THF) | Ether | 66 | Usable but problematic |

| Methanol | Alcohol | 64.7 | Recommended |

| Ethanol | Alcohol | 78.4 | Recommended |

| Ethyl Acetate (EtOAc) | Ester | 77.1 | Recommended |

Catalyst Selection and Loading

The catalyst is the heart of the transformation, dictating the reaction's efficiency and selectivity. For the synthesis of tertiary amines via N-alkylation or reductive amination, a variety of catalysts can be considered.

Heterogeneous Catalysts: For catalytic hydrogenation, noble metal catalysts are common. These include Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel. google.com These are often preferred in large-scale synthesis due to their ease of removal by filtration.

Homogeneous Catalysts: Iridium-based complexes have shown high efficiency for N-alkylation of anilines with alcohols, often requiring low catalyst loading (e.g., 0.1 mol%). researchgate.net Ruthenium complexes are also widely used. nih.gov While highly active, removing these catalysts from the product can be challenging.

Acid Catalysts: For reductive aminations, Brønsted acids like triflic acid can be used to promote the reaction efficiently across a broad range of substrates. rsc.org

Catalyst Loading: The amount of catalyst used (loading) is a key optimization parameter. Higher loading can reduce reaction times but increases cost and can complicate purification. The goal is to find the lowest possible catalyst loading that provides a high yield in a reasonable timeframe. For example, some iridium pincer complexes are effective at loadings as low as 0.1 mol%. researchgate.net

| Catalyst/Reagent | Reaction Type | Typical Loading | Advantages | Disadvantages |

|---|---|---|---|---|

| Pd/C, H₂ | Reductive Amination | 1-10 mol% | High atom economy, easy removal | Requires H₂ gas, potential fire risk |

| NaBH(OAc)₃ (STAB) | Reductive Amination | Stoichiometric | Mild, selective, tolerates many functional groups | Poor atom economy, waste generation |

| Iridium Pincer Complex | N-Alkylation (Borrowing Hydrogen) | 0.1-2 mol% | Very high atom economy, low loading | High cost, potential for product contamination |

| Copper/Chromium Oxide | N-Alkylation | Catalytic | Lower cost than noble metals | Often requires higher temperatures, Cr toxicity |

Scale-Up Considerations

Transitioning a synthetic route from the laboratory bench to industrial production introduces a new set of challenges that must be addressed for a safe, reliable, and economical process. enamine.net

Heat Transfer: A critical factor in scale-up is the management of reaction exotherms. As the reactor volume increases, the surface-area-to-volume ratio decreases significantly. catsci.com This means a large reactor cannot dissipate heat as efficiently as a small laboratory flask. labmanager.com A reaction that is easily controlled on a 1 L scale could become a dangerous runaway reaction in a 1000 L vessel if the heat generated cannot be removed quickly enough. catsci.com Reaction calorimetry studies are essential to quantify heat flow and ensure process safety.

Mass Transfer and Mixing: Ensuring efficient mixing in a large reactor is crucial to maintain consistent temperature and concentration, preventing the formation of localized "hot spots" and side products. The choice of impeller, agitation speed, and baffle design are critical engineering parameters.

Work-up and Purification: Procedures that are simple in the lab, like liquid-liquid extraction, become more complex and resource-intensive on a large scale. The choice of a synthetic route that yields a product that can be easily isolated, for example by crystallization, is highly advantageous over one that requires chromatography.

Computational and Theoretical Chemistry Studies of 4 2 Azepan 1 Yl Ethyl Phenylamine

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electronic characteristics of a molecule. These computational methods provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for determining the ground-state properties of molecules. For 4-(2-Azepan-1-yl-ethyl)-phenylamine, a DFT calculation would begin by optimizing the molecular geometry to find the lowest energy conformation. This involves calculating forces on each atom and adjusting their positions until a stable structure is reached.

Key ground-state properties obtained from DFT calculations include:

Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles that define the molecule's 3D shape.

Electronic Energy: The total energy of the molecule in its relaxed state, which is crucial for determining its stability.

Vibrational Frequencies: Calculated to confirm that the optimized structure is a true energy minimum and to predict its infrared and Raman spectra. orientjchem.org

A common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the accuracy of ab initio methods with the efficiency of density functional approaches. orientjchem.orgresearchgate.net

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer varying levels of accuracy and computational cost. While more demanding than DFT, these methods are often used to obtain highly accurate benchmark energies and properties or to study systems where standard DFT functionals may be less reliable. For a molecule like this compound, ab initio calculations could be used to refine the geometric and electronic properties predicted by DFT. ajchem-a.com

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. wikipedia.org A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org

Basis Sets: Pople-style basis sets, such as 6-311G(d,p) or 6-311++G(d,p), are widely used. They offer a good balance between accuracy and computational cost for organic molecules. orientjchem.orgresearchgate.net The addition of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electron distribution, especially around heteroatoms like nitrogen and in the aromatic ring. orientjchem.org For higher accuracy, correlation-consistent basis sets, such as Dunning's cc-pVDZ or aug-cc-pVTZ series, may be employed. nih.govarxiv.org

Functionals: The choice of DFT functional is critical. B3LYP is a popular hybrid functional for geometry optimizations and electronic property calculations of organic compounds. mdpi.com Other functionals, like CAM-B3LYP (for long-range interactions) or M06-2X (a meta-hybrid functional), might be selected depending on the specific properties being investigated, such as charge transfer or non-covalent interactions. nih.govdntb.gov.ua The selection is often guided by benchmarking against experimental data or higher-level ab initio results for similar molecules.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.netchemrxiv.org The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich or electron-poor. researchgate.net

For this compound, the MEP surface would reveal:

Electron-rich regions (negative potential): These areas, typically colored red or yellow, are susceptible to electrophilic attack. They are expected to be localized around the nitrogen atoms of the phenylamine and azepane groups due to the presence of lone pairs of electrons. The π-system of the phenyl ring would also exhibit negative potential.

Electron-poor regions (positive potential): These areas, colored blue, indicate sites for potential nucleophilic attack. They are typically found around the hydrogen atoms, particularly the hydrogens of the amine (-NH2) group.

This analysis provides crucial insights into intermolecular interactions, such as hydrogen bonding, and helps identify the most probable sites for chemical reactions. researchgate.netchemrxiv.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Reactivity and Stability

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com

HOMO: This orbital acts as the electron donor, and its energy level (E_HOMO) is related to the molecule's ionization potential. Regions of the molecule with high HOMO density are likely to be the centers of nucleophilicity. youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylamine moiety.

LUMO: This orbital acts as the electron acceptor, and its energy level (E_LUMO) is related to the electron affinity. High LUMO density indicates electrophilic sites. youtube.com The LUMO is likely distributed over the aromatic phenyl ring.

HOMO-LUMO Energy Gap (ΔE): The difference between E_LUMO and E_HOMO is the energy gap, which is a critical indicator of molecular stability and reactivity. ajchem-a.com A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. The following table presents representative values that could be expected from a DFT calculation on this type of molecule.

| Parameter | Formula | Illustrative Value (eV) | Description |

|---|---|---|---|

| E_HOMO | - | -5.25 | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | - | -0.75 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.50 | Indicates chemical reactivity and stability |

| Ionization Potential (I) | -E_HOMO | 5.25 | Energy required to remove an electron |

| Electron Affinity (A) | -E_LUMO | 0.75 | Energy released when an electron is added |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.00 | Describes the escaping tendency of electrons |

| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.25 | Measures resistance to change in electron distribution |

| Global Softness (S) | 1 / (2η) | 0.22 | Inverse of hardness, indicates higher reactivity |

| Electrophilicity Index (ω) | μ² / (2η) | 2.00 | Measures the ability to accept electrons |

Disclaimer: The values in this table are illustrative and represent typical results for a molecule of this type. They are not based on a specific calculation for this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions. materialsciencejournal.orgresearchgate.net It examines the delocalization of electron density from filled Lewis-type orbitals (donor NBOs, such as lone pairs or bonding orbitals) to empty non-Lewis type orbitals (acceptor NBOs, typically antibonding orbitals). researchgate.netnih.gov

The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. A higher E(2) value indicates a stronger interaction, signifying greater electron delocalization and stabilization of the molecule. materialsciencejournal.org

For this compound, key NBO interactions would likely include:

Delocalization from the lone pair of the phenylamine nitrogen (n(N)) to the antibonding π* orbitals of the phenyl ring.

Interactions between the lone pair of the azepane nitrogen and adjacent antibonding σ* (C-C and C-H) orbitals.

Hyperconjugation involving π orbitals of the phenyl ring and adjacent σ* orbitals.

The following table provides examples of the type of data generated from an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | Illustrative E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N (amine) | π* (C-C aromatic) | 45.5 | Lone Pair -> Antibonding π |

| π (C-C aromatic) | π* (C-C aromatic) | 20.8 | π -> π* Intramolecular Charge Transfer |

| LP (1) N (azepane) | σ* (C-C adjacent) | 5.1 | Lone Pair -> Antibonding σ |

| σ (C-H) | σ* (C-C adjacent) | 2.5 | σ -> σ* Hyperconjugation |

Disclaimer: The values in this table are for illustrative purposes to demonstrate the output of an NBO analysis and are not from a specific calculation on this compound.

Assessment of Non-Linear Optical (NLO) Properties

The evaluation of non-linear optical (NLO) properties for a molecule like this compound would typically involve quantum chemical calculations. These studies are crucial for identifying materials for applications in optoelectronics and photonics. The investigation would focus on calculating key NLO parameters such as electric dipole moments (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities.

Table 1: Hypothetical Non-Linear Optical Properties of this compound This table is for illustrative purposes only, as specific data is not available.

| Parameter | Symbol | Hypothetical Value (a.u.) |

|---|---|---|

| Dipole Moment | μ | Value |

| Mean Polarizability | <α> | Value |

| First Hyperpolarizability | β₀ | Value |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule and understanding the influence of its environment, such as different solvents. For this compound, MD simulations would reveal how the flexible ethyl-azepane side chain moves and folds in relation to the phenylamine ring.

A typical MD simulation would involve placing the molecule in a simulation box filled with a specific solvent (e.g., water, ethanol, chloroform) and solving Newton's equations of motion for all atoms over a period of time (nanoseconds to microseconds). This would generate a trajectory of atomic positions, from which various properties can be analyzed. Key analyses would include:

Conformational Analysis: Identifying the most stable and frequently occurring conformations of the molecule. This is often done by analyzing the distribution of key dihedral angles.

Solvent Effects: Investigating how the solvent molecules arrange around the solute and how this affects the solute's conformation and dynamics. Radial distribution functions (RDFs) would be calculated to understand the solvation shell structure.

Hydrogen Bonding: Analyzing the formation and lifetime of hydrogen bonds between the amine groups and protic solvents.

These simulations provide insights into the molecule's behavior in a realistic environment, which is crucial for understanding its chemical reactivity and potential biological interactions.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Derived Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. A QSPR model is a mathematical equation that correlates molecular descriptors (numerical representations of molecular structure) with a specific property.

To develop a QSPR model for properties of molecules like this compound, a dataset of structurally similar compounds with known experimental or high-level computational data for the property of interest would be required. The process would involve:

Dataset Collection: Gathering a diverse set of molecules and their corresponding property values.

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a model that links the descriptors to the property.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

Once a validated QSPR model is established, it could be used to predict various derived properties of this compound, such as its boiling point, solubility, or even its potential biological activity, without the need for extensive experimental work.

Chemical Reactivity and Transformation Mechanisms of 4 2 Azepan 1 Yl Ethyl Phenylamine

Reactions Involving the Primary Amine Functionality of the Phenylamine Moiety

The phenylamine portion of the molecule, also known as an aniline (B41778) derivative, is central to many of its characteristic reactions. The primary amine and the aromatic ring it is attached to exhibit reactivity typical of activated aromatic systems.

Electrophilic Aromatic Substitution on the Phenyl Ring

The benzene ring of 4-(2-Azepan-1-yl-ethyl)-phenylamine is highly activated towards electrophilic aromatic substitution. This heightened reactivity is primarily due to the powerful electron-donating effect of the primary amino group (-NH₂). The nitrogen atom's lone pair of electrons is delocalized into the π-system of the ring, increasing the electron density, particularly at the ortho and para positions relative to the amine. cognitoedu.orgchemistrysteps.combyjus.com

The molecule has two substituents on the benzene ring: the amino group at position 1 and the 2-azepan-1-yl-ethyl group at position 4. Both groups are classified as ortho-, para-directors. libretexts.orgsavemyexams.com However, the amino group is a much stronger activating group than the alkyl group. libretexts.orglibretexts.org Consequently, the directing effect of the amino group dominates, guiding incoming electrophiles to the positions ortho to it, namely carbons 2 and 6.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. total-synthesis.commasterorganicchemistry.com Due to the strong activation by the amino group, these reactions often proceed under mild conditions and can be difficult to control, sometimes leading to poly-substitution. libretexts.org For example, bromination of aniline in bromine water readily produces the 2,4,6-tribromoaniline precipitate at room temperature. byjus.com A similar high reactivity would be expected for this compound, leading to substitution at the 2- and 6-positions.

To moderate this reactivity and achieve mono-substitution, the activating effect of the amino group can be temporarily attenuated by converting it into an amide through acylation (e.g., forming an acetanilide). The resulting N-acetyl group is still an ortho-, para-director but is less activating, allowing for more controlled substitution. The protecting acetyl group can later be removed by hydrolysis to restore the primary amine. libretexts.org

It is important to note that Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with anilines. The basic amino group reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a positively charged ammonium salt. This substituent strongly deactivates the ring towards further electrophilic attack. chemistrysteps.comlibretexts.org

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution

| Reaction | Reagent | Expected Major Product(s) | Notes |

|---|---|---|---|

| Bromination | Br₂ | 2,6-Dibromo-4-(2-azepan-1-yl-ethyl)-phenylamine | Reaction is rapid; polysubstitution is likely. |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-(2-azepan-1-yl-ethyl)-phenylamine | Strong acidic conditions can protonate the amine, leading to meta-directing anilinium ion formation and potential side products. byjus.com |

Derivatization via Acylation, Alkylation, and Arylation

The lone pair of electrons on the nitrogen of the primary amine makes it nucleophilic, allowing for a variety of derivatization reactions. chemistrysteps.com

Acylation: The primary amine readily reacts with acylating agents such as acyl chlorides and acid anhydrides in a nucleophilic acyl substitution reaction to form amides. wikipedia.org For instance, reaction with acetyl chloride would yield N-[4-(2-azepan-1-yl-ethyl)phenyl]acetamide. This reaction is often used to protect the amino group, as mentioned previously. libretexts.org

Alkylation: The primary amine can be alkylated by reacting with alkyl halides via an Sₙ2 mechanism. msu.edumsu.edu This reaction can be difficult to control, often leading to a mixture of the secondary amine, tertiary amine, and even a quaternary ammonium salt through polyalkylation. msu.edu Using a large excess of the initial amine can favor the formation of the mono-alkylated product.

Arylation: While less common than alkylation, N-arylation can be achieved through methods like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This would involve reacting the amine with an aryl halide in the presence of a palladium catalyst and a base to form a diarylamine.

Diazotization and Subsequent Transformations

The primary aromatic amine of this compound can be converted into a diazonium salt. This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C). lumenlearning.comorganic-chemistry.org

The resulting arenediazonium salt, [4-(2-azepan-1-yl-ethyl)phenyl]diazonium chloride, is a versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. lumenlearning.comorganic-chemistry.org

Table 2: Common Transformations of the Diazonium Salt

| Reaction | Reagent(s) | Product Functional Group |

|---|---|---|

| Sandmeyer Reaction | CuCl / HCl | -Cl (Chloro) |

| Sandmeyer Reaction | CuBr / HBr | -Br (Bromo) |

| Sandmeyer Reaction | CuCN / KCN | -CN (Cyano/Nitrile) |

| Schiemann Reaction | HBF₄, then heat | -F (Fluoro) |

| Iodination | KI | -I (Iodo) |

| Hydrolysis | H₂O, heat | -OH (Hydroxy/Phenol) |

Reactions Involving the Azepane Moiety

The azepane ring contains a tertiary amine nitrogen, which is also a reactive center, albeit with different characteristics than the primary aromatic amine.

N-Substitution Reactions of the Azepane Nitrogen

The nitrogen atom in the azepane ring is a tertiary amine. Unlike the primary aromatic amine, its lone pair is not delocalized into an aromatic system, making it more basic and a stronger nucleophile. It can react with various electrophiles. britannica.com

Alkylation: The azepane nitrogen readily reacts with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt. This reaction proceeds via an Sₙ2 mechanism where the nitrogen acts as the nucleophile. msu.edu

Acylation: Reaction with acylating agents can occur, though it is generally less facile than with primary or secondary amines.

Reaction with Acids: As a base, the azepane nitrogen will be protonated by acids to form an ammonium salt. In the presence of a strong acid, both the primary amine and the tertiary azepane nitrogen can be protonated.

Ring Expansion or Contraction Reactions of the Azepane Ring

While reactions that alter the seven-membered azepane ring itself are less common than substitutions at the nitrogen, several synthetic strategies exist for the ring expansion and contraction of nitrogen heterocycles. These methods typically require prior functionalization of the ring.

Ring Expansion: Palladium-catalyzed rearrangements of allylic amines can achieve a two-carbon ring expansion. rsc.org To apply this to the azepane in this compound, one would first need to introduce an alkenyl group at a position alpha to the nitrogen. Photochemical methods, such as a rsc.orgrsc.org-sigmatropic rearrangement, have also been developed for the ring expansion of 6- to 8-membered nitrogen heterocycles. rsc.orgsemanticscholar.org

Ring Contraction: Ring contraction of saturated nitrogen heterocycles can be achieved through various methods, including photochemical processes or those leveraging bicyclic, quaternary-ammonium intermediates that undergo nucleophilic attack. nih.gov For instance, a photomediated ring contraction of α-acylated azacycles has been reported, which could potentially be applied if an acyl group were introduced adjacent to the azepane nitrogen. nih.gov Palladium-catalyzed ring-contraction of cyclic allyl amines is also a known transformation. researchgate.net

These ring modification strategies are complex, multi-step processes and their applicability would depend on the successful and selective functionalization of the azepane ring in the starting material.

Stereochemical Considerations in Azepane Ring Transformations

The seven-membered azepane ring of this compound possesses a higher degree of conformational flexibility compared to smaller five- or six-membered rings. This flexibility, characterized by a series of chair and boat-like conformations, plays a crucial role in the stereochemical outcome of its chemical transformations. The interconversion between these conformations can influence the accessibility of reagents to different faces of the ring, thereby dictating the stereoselectivity of a reaction.

Recent research has highlighted the importance of stereochemistry in the biological activity of azepane-containing compounds. nih.gov The synthesis of specific stereoisomers of azepane derivatives is an active area of research, often involving stereoselective and regioselective methods like piperidine (B6355638) ring expansion. rsc.org For instance, diastereomerically pure azepane derivatives have been prepared with excellent yield and stereoselectivity through such ring expansion strategies. rsc.org The stereochemistry of fused azepane systems, in particular, has been a subject of interest, with hydrogenation conditions of aromatic precursors influencing the formation of cis- or trans-fused azepanes. acs.org The development of synthetic routes to optically active annulated azepane scaffolds further underscores the significance of controlling the stereochemistry of this heterocyclic motif. chemistryviews.org

Transformations involving the azepane ring of this compound can be influenced by the existing stereochemistry of the ring or can lead to the formation of new stereocenters. For example, reactions at the nitrogen atom or on the carbon atoms of the ring can proceed with varying degrees of diastereoselectivity depending on the reaction conditions and the conformation of the azepane ring. Computational methods, such as Density Functional Theory (DFT), have been employed to predict the relative stereochemistry of substituents on the azepane ring by comparing calculated and experimental NMR data. acs.org

Chemical Stability and Degradation Pathways

The chemical stability of this compound is influenced by the interplay of its constituent functional groups: the aniline moiety, the ethyl linker, and the azepane ring.

Thermal and Photochemical Stability

Aromatic amines, in general, are susceptible to photochemical degradation. scispace.comresearchgate.netrsc.orgresearchgate.net The aniline portion of the molecule can absorb UV radiation, leading to the formation of excited states that can undergo various reactions, including oxidation and rearrangement. For instance, the photochemical rearrangement of N-alkylanilines can lead to ring-alkylated products. acs.org The presence of the azepane group may influence the photostability of the aniline ring. The photodegradation of aromatic amines can be influenced by factors such as pH and the presence of photocatalysts. scispace.comresearchgate.net Studies on the photocatalytic degradation of aniline derivatives have shown that the process can often be described by pseudo-first-order kinetics. mdpi.commdpi.com

Thermally, the molecule is expected to be relatively stable under normal conditions. However, at elevated temperatures, degradation may occur, potentially involving the cleavage of the C-N bonds or decomposition of the azepane ring.

Oxidative and Reductive Degradation Mechanisms

The aniline moiety is susceptible to oxidation, which can be initiated by chemical oxidants or electrochemical processes. epa.govacs.orgacs.orgnih.govresearchgate.net The electrochemical oxidation of N-alkylanilines has been studied, and the mechanisms can be complex, involving the formation of radical cations and subsequent reactions. nih.gov The oxidation of phenethylamine (B48288) derivatives, a related structural motif, is catalyzed by enzymes such as monoamine oxidase, leading to the formation of aldehydes and carboxylic acids. nih.govnih.govwikipedia.org The azepane ring can also undergo oxidative degradation, although it is generally more resistant than the aniline group.

Reductive degradation is less common for this type of molecule under typical environmental conditions. However, under specific reducing conditions, the aromatic ring could potentially be hydrogenated.

Investigation of Reaction Kinetics and Thermodynamics

Due to the lack of specific studies on this compound, the following sections discuss general principles of reaction kinetics and thermodynamics applicable to its constituent functional groups, supported by data from related compounds.

Determination of Rate Constants and Activation Energies

The kinetics of reactions involving the aniline nitrogen, such as N-alkylation, are of significant interest. The rate of N-alkylation of amines can be determined using techniques like 1H NMR spectroscopy. nih.govfigshare.com These studies allow for the determination of rate constants for the formation of secondary and tertiary amines. nih.gov The reaction kinetics of substituted anilines with various reagents have been investigated, often showing first-order or fractional-order dependence on the reactants. rsc.orgutmb.edu For example, the oxidation of substituted anilines can be first order with respect to both the aniline and the oxidizing agent. epa.gov

The table below presents hypothetical rate constants for a representative N-alkylation reaction to illustrate how such data would be presented.

| Alkylating Agent | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| Methyl Iodide | 1.2 x 10⁻³ | 55 |

| Ethyl Bromide | 4.5 x 10⁻⁴ | 62 |

Note: The data in this table is illustrative and not based on experimental measurements for this compound.

Equilibrium Studies

Equilibrium studies are crucial for understanding reversible reactions, such as the protonation of the amine groups or the formation of complexes. The basicity of the aniline nitrogen and the azepane nitrogen will differ, leading to different protonation equilibria. The equilibrium constant (K) for the formation of complexes in reactions of substituted anilines has been determined in kinetic studies. rsc.orgutmb.edu

The thermodynamics of amine alkylation are also important, with the reaction generally being exothermic. youtube.com However, polyalkylation can be a competing process, and the equilibrium between mono- and poly-alkylated products can be influenced by the reaction conditions. pearson.comwikipedia.orgmasterorganicchemistry.com

The following table provides hypothetical equilibrium constants for the protonation of the two amine groups in the molecule.

| Amine Group | pKa of Conjugate Acid | Equilibrium Constant (Kb) |

| Phenylamine Nitrogen | 4.8 | 1.6 x 10⁻⁹ |

| Azepane Nitrogen | 11.2 | 1.6 x 10⁻³ |

Note: The data in this table is illustrative and not based on experimental measurements for this compound.

Design, Synthesis, and Characterization of Structural Analogues and Derivatives of 4 2 Azepan 1 Yl Ethyl Phenylamine

Modification of the Azepane Ring System

The seven-membered azepane ring is a key structural feature that significantly influences the molecule's conformation and receptor interactions. Strategic modifications to this ring system, including variations in ring size, introduction of substituents, and incorporation of additional heteroatoms, have been a primary focus of medicinal chemistry research.

The substitution of the azepane ring with other saturated nitrogen-containing heterocycles, such as piperidine (B6355638) and pyrrolidine (B122466), represents a common strategy to investigate the impact of ring size on the molecule's properties. The synthesis of these analogues generally involves the reaction of a phenethylamine (B48288) derivative with an appropriately sized cyclic amine.

For instance, the synthesis of 4-(2-piperidin-1-yl-ethyl)-phenylamine involves the coupling of a protected 4-aminophenethylamine derivative with a suitable piperidine precursor. sigmaaldrich.com This compound has an empirical formula of C13H20N2 and a molecular weight of 204.31. sigmaaldrich.com Similarly, 4-(2-pyrrolidin-1-yl-ethoxy)aniline , an analogue featuring a five-membered pyrrolidine ring, can be synthesized and is noted for its utility as a versatile building block in the creation of bioactive molecules. nbinno.compharmacompass.compharmaffiliates.com This off-white crystalline powder has a melting point of 98-102°C. nbinno.com

The general synthetic approach for these ring-size-varied analogues often employs methods like the Dieckmann condensation, which is a multi-step procedure for creating 4-piperidones, key intermediates in these syntheses. researchgate.net The reaction of phenethylamine with acrylate (B77674) derivatives is another route, though it can be influenced by solvent polarity, with polar solvents favoring the formation of the desired product. researchgate.net

| Compound Name | Ring System | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-(2-Azepan-1-yl-ethyl)-phenylamine | Azepane | C14H22N2 | 218.34 scbt.com |

| 4-(2-Piperidin-1-yl-ethyl)-phenylamine | Piperidine | C13H20N2 | 204.31 sigmaaldrich.com |

| 4-(2-Pyrrolidin-1-yl-ethoxy)aniline | Pyrrolidine | C12H18N2O | 206.29 nbinno.compharmaffiliates.com |

This table summarizes the key structural and physical properties of this compound and its analogues with varying ring sizes.

The introduction of substituents onto the azepane ring offers a powerful tool for fine-tuning the steric and electronic properties of the parent molecule. The position and nature of these substituents can significantly impact the compound's biological activity and selectivity.

Synthetic strategies for introducing substituents on the azepane ring often involve starting with a pre-substituted azepane derivative or employing reactions that allow for regioselective functionalization. For example, the synthesis of methyl-substituted azepane analogues can be achieved by using the corresponding methyl-azepane as a starting material. The synthesis of piperidin-4-one derivatives, which can be precursors to substituted azepanes, has been achieved using environmentally friendly deep eutectic solvents. asianpubs.org

The synthesis of N-{[2-(morpholin-4-yl)-quinoline-3-yl]methyl}2-[(4-aminopentyl)(ethyl)amino]ethanol derivatives showcases the condensation of a substituted quinoline (B57606) with an amine side chain, followed by reduction to yield the final product. humanjournals.com While not a direct analogue, this illustrates a common synthetic approach of coupling complex fragments.

| Analogue Type | Synthetic Strategy | Key Intermediates |

| Methyl-substituted azepanes | Reaction with methyl-azepane precursors | Methyl-azepanes |

| Substituted piperidines (as precursors) | Use of deep eutectic solvents | Piperidin-4-one derivatives asianpubs.org |

| Fused ring systems | Condensation and reduction reactions | Substituted quinolines, amine side chains humanjournals.com |

This table outlines the synthetic approaches for introducing substituents on the azepane ring and related cyclic systems.

The incorporation of additional heteroatoms, such as oxygen or sulfur, into the azepane ring can lead to the formation of oxazepane or thiazepane analogues, respectively. This modification can alter the ring's conformation, polarity, and hydrogen bonding capacity, potentially leading to novel biological activities.

The synthesis of such analogues typically involves the cyclization of a precursor containing the desired heteroatom. For example, the synthesis of 1,4-diazepine derivatives has been reported, which involves the reaction of diazepinone derivatives with appropriate amines. jocpr.com Similarly, the synthesis of 2-(2-(4-phenyl-2,3-dihydrobenzo[b] scbt.comCurrent time information in Bangalore, IN.thiazepin-2-yl)phenoxy)-N-(p-tolyl)acetamide has been achieved through the reaction of o-aminothiophenol with a chalcone (B49325) derivative, leading to the formation of a thiazepine ring. researchgate.net The development of trifluoromethyl-substituted azepine derivatives has been accomplished through a copper(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes. nih.gov

| Heteroatom | Ring System | Synthetic Method |

| Nitrogen | 1,4-Diazepine | Reaction of diazepinones with amines jocpr.com |

| Sulfur | 1,4-Thiazepine | Reaction of o-aminothiophenol with chalcones researchgate.net |

| Nitrogen (in fused system) | Azepino[3,4-b]quinoxaline | Condensation of o-phenylenediamine (B120857) with bromoazepandione chem-soc.si |

This table details the incorporation of different heteroatoms into the azepine ring structure and the corresponding synthetic methodologies.

Alterations to the Ethylene (B1197577) Bridge

Varying the length of the ethylene bridge to a propylene (B89431) or methylene (B1212753) linker can alter the distance and spatial relationship between the two terminal ring systems. The synthesis of these analogues typically involves starting with a phenyl derivative bearing the desired alkyl chain length.

For instance, the synthesis of carbamic acid 1-phenyl-3-(4-phenyl-piperazine-1-yl)-propyl ester derivatives demonstrates the use of a three-carbon propyl linker. nih.gov The synthesis of N-phenethyl-4-anilinopiperidine, a key intermediate for various compounds, involves the reaction of N-phenethyl-4-piperidone with aniline (B41778). google.com The preparation of phenylethylamine itself can be achieved through methods like the reduction of phenylacetamide. google.com The reaction of phenylethylamine with methyl acrylate can be controlled to produce derivatives with different chain lengths, although polymerization can be a competing reaction. researchgate.net

| Linker Length | Example Compound/Intermediate | Synthetic Approach |

| One Carbon (Methylene) | N/A in direct context of this compound | General alkylation reactions |

| Two Carbons (Ethylene) | This compound | Reductive amination of phenylacetaldehyde (B1677652) with azepane |

| Three Carbons (Propylene) | Carbamic acid 1-phenyl-3-(4-phenyl-piperazine-1-yl)-propyl ester derivatives nih.gov | Multi-step synthesis involving propyl-linked intermediates |

This table illustrates the impact of varying the ethylene bridge length on the resulting molecular structure.

The introduction of unsaturation, such as a double bond (vinyl group), or branching within the ethylene bridge can introduce conformational rigidity and additional stereochemical complexity.

The synthesis of vinyl analogues can be achieved through various methods, including the rearrangement of N-vinylsulfonamides. google.com The synthesis of N-unsubstituted vinyl aziridines has been accomplished via an amine-promoted regioselective nucleophilic aziridination of α,β,γ,δ-unsaturated carbonyl compounds. nih.gov

Branched structures can be introduced by using appropriately substituted starting materials. For example, the synthesis of α-phenylethylamine, a branched analogue of phenylethylamine, can be achieved by the reductive amination of acetophenone (B1666503). orgsyn.org The synthesis of 2- and 3-substituted-3-phenylpropyl analogues of GBR 12909 involves the coupling of a piperazine (B1678402) derivative with a substituted phenylpropionic acid, followed by reduction. nih.gov

| Modification | Example Structure | Synthetic Method |

| Unsaturation (Vinyl) | N-hydrocarbo-2-hydrocarbosulfonylvinylamines | Rearrangement of N-vinylsulfonamides google.com |

| Branching (Methyl) | α-Phenylethylamine | Reductive amination of acetophenone orgsyn.org |

| Branching (Methyl on propyl chain) | 2-Methyl-3-phenylpropyl analogues | Coupling with substituted phenylpropionic acids and reduction nih.gov |

This table highlights the introduction of unsaturation and branching within the ethylene bridge and the synthetic routes to achieve these modifications.

Bioisosteric Replacements for the Ethylene Moiety

Bioisosterism is a fundamental strategy in drug design where a functional group is replaced by another with similar physical or chemical properties, aiming to enhance the compound's efficacy, selectivity, or metabolic stability. beilstein-journals.org In the context of this compound, the ethylene linker is a prime target for bioisosteric replacement to modulate the flexibility and electronic properties of the molecule.

One common approach is the substitution of the ethylene chain with small, rigid, or heteroatom-containing linkers. For instance, replacing the ethylene bridge with moieties such as an amide, sulfonamide, or various heterocyclic rings like oxadiazoles (B1248032) can significantly alter the conformational freedom and hydrogen bonding capabilities of the molecule. nih.gov The introduction of a 1,2,4-oxadiazole (B8745197) or a 1,3,4-oxadiazole (B1194373) ring, for example, can mimic the planarity and dipole moment of an amide bond while offering improved metabolic stability. nih.gov

Table 1: Potential Bioisosteric Replacements for the Ethylene Moiety

| Original Moiety | Bioisosteric Replacement | Rationale |

| -CH2-CH2- | -CONH- | Introduces rigidity and hydrogen bonding capabilities. |

| -CH2-CH2- | -SO2NH- | Alters electronic properties and hydrogen bonding. |

| -CH2-CH2- | 1,2,4-Oxadiazole | Mimics amide planarity with improved metabolic stability. nih.gov |

| -CH2-CH2- | 1,3,4-Oxadiazole | Offers an alternative regioisomeric scaffold with similar benefits to the 1,2,4-oxadiazole. nih.gov |

| -CH2-CH2- | Thiophene | Aromatic ring that can alter electronic distribution and provide a different spatial arrangement. beilstein-journals.org |

The rationale behind these replacements lies in their potential to fine-tune the pharmacokinetic and pharmacodynamic profiles of the parent compound. For instance, a more rigid linker might lock the molecule into a more active conformation, while the introduction of heteroatoms could lead to new interactions with the biological target.

Substitution Patterns and Functionalization of the Phenylamine Moiety

The phenylamine ring is another critical component for modification. Altering its substitution pattern can profoundly influence the compound's electronic environment and its interactions with biological targets.

Introduction of Electron-Donating or Electron-Withdrawing Groups

The electronic nature of the phenylamine ring can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups like methyl (-CH3), hydroxyl (-OH), and amino (-NH2) increase the electron density of the aromatic ring. youtube.comnih.gov This can enhance the nucleophilicity of the ring and influence its interaction with electron-deficient pockets in a biological target. youtube.com

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) decrease the electron density of the ring. nih.govyoutube.com This can make the ring a better electrophile and alter its binding characteristics. youtube.com Studies on phenylalanine derivatives have shown that the position of an EWG like a nitro group can significantly impact its biological effect. nih.gov

The choice between an EDG or an EWG, and its position on the ring, allows for the fine-tuning of the compound's electronic properties to optimize its activity. youtube.comnih.gov

Table 2: Effect of Substituents on the Phenylamine Ring

| Substituent Type | Example Groups | Effect on Phenylamine Ring | Potential Impact on Activity |

| Electron-Donating | -CH3, -OH, -NH2 | Increases electron density. youtube.com | May enhance binding to electron-deficient sites. |

| Electron-Withdrawing | -NO2, -CN, -CF3 | Decreases electron density. youtube.com | May improve interaction with electron-rich sites. |

Synthetic Strategies for Combinatorial Libraries of Analogues

To efficiently explore the vast chemical space around the this compound scaffold, combinatorial synthesis strategies are often employed. These methods allow for the rapid generation of a large number of analogues by systematically varying the different building blocks.

A typical combinatorial approach would involve:

Scaffold Synthesis: Preparation of the core phenylamine structure. The synthesis of phenylamine itself can be achieved through the reduction of nitrobenzene (B124822) using reagents like tin and concentrated hydrochloric acid. youtube.com

Side Chain Introduction: Attachment of the azepane-containing side chain. This can often be accomplished via nucleophilic substitution or reductive amination reactions.

Diversification: Introduction of various substituents on the phenylamine ring and modification of the azepane ring or the ethylene linker using a range of chemical reactions.

The use of solid-phase or solution-phase parallel synthesis techniques can further accelerate the creation of these libraries, enabling high-throughput screening for desired biological activities.

Advanced Characterization of Novel Derivatives (Spectroscopic and Computational Confirmation)

The unambiguous identification and structural confirmation of newly synthesized derivatives are paramount. A combination of advanced spectroscopic and computational techniques is employed for this purpose.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule. nih.govnih.gov The chemical shifts, coupling constants, and integration of signals provide detailed information about the connectivity and stereochemistry of the atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as N-H, C=O, and C-N bonds, by their characteristic stretching and bending vibrations. researchgate.net

X-ray Crystallography: When suitable single crystals can be obtained, X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.net

Computational Confirmation:

Density Functional Theory (DFT) Calculations: Computational methods like DFT can be used to predict spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) and compare them with experimental data for structural validation. nih.gov

Molecular Docking and Dynamics: These computational tools can be used to model the interaction of the novel derivatives with their putative biological targets, providing insights into their binding modes and helping to rationalize structure-activity relationships. researchgate.net

By integrating these diverse analytical and computational approaches, a comprehensive understanding of the structure and properties of the novel this compound derivatives can be achieved.

Intermolecular Interactions and Complexation Chemistry of 4 2 Azepan 1 Yl Ethyl Phenylamine

Analysis of Hydrogen Bonding Interactions: Experimental and Theoretical Characterization

The primary amine group (-NH₂) on the phenyl ring and the tertiary amine within the azepane ring are the principal sites for hydrogen bonding in 4-(2-Azepan-1-yl-ethyl)-phenylamine. The aniline-like -NH₂ group can act as a hydrogen bond donor, while the nitrogen atom of the azepane ring and the nitrogen of the amine group can both serve as hydrogen bond acceptors.

Theoretical Considerations: Computational studies on similar N-aryl-substituted diamine compounds suggest the potential for strong, dual N—H⋯N hydrogen bonding, which can lead to the formation of dimeric structures in both solution and the solid state wikipedia.org. In the case of this compound, it is conceivable that the amine hydrogen atoms could form intermolecular hydrogen bonds with the nitrogen atom of the azepane ring of a neighboring molecule. The presence of the flexible ethyl linker allows the molecule to adopt conformations that facilitate these interactions.

Experimental Analogs: While a specific crystal structure for this compound is not publicly available, studies on related N-(2-phenylethyl)nitroaniline derivatives provide valuable insights. These studies have shown that modest changes in functional groups can lead to significant differences in molecular conformation and the resulting hydrogen-bonding networks, which can range from the formation of simple dimers to more extended chains nih.gov. The interplay between intramolecular and intermolecular hydrogen bonds is a critical factor in determining the final crystal packing. For instance, intramolecular N—H⋯O hydrogen bonds are observed in some nitroaniline derivatives, which in turn influences the potential for intermolecular interactions nih.gov.

| Potential Hydrogen Bond Donor/Acceptor Sites | Interaction Type |

| Phenylamine (-NH₂) | Donor |

| Phenylamine Nitrogen | Acceptor |

| Azepane Nitrogen | Acceptor |

Investigation of π-Stacking and Aromatic Interactions

The phenyl ring of this compound is a key element in facilitating π-stacking and other aromatic interactions. These non-covalent interactions are crucial in the assembly of molecules in the solid state and can significantly influence the physical properties of the resulting crystals.

The most common geometries for π-stacking are the T-shaped (edge-to-face) and parallel-displaced arrangements acs.org. In the T-shaped configuration, the positively charged σ-framework of one aromatic ring interacts favorably with the electron-rich π-system of another. In the parallel-displaced geometry, the rings are staggered to minimize electrostatic repulsion between the π-electron clouds acs.org.

Chelation and Coordination Chemistry with Metal Ions and Main Group Elements

The nitrogen atoms of both the primary amine and the tertiary azepane ring make this compound a potential bidentate or bridging ligand for coordination with metal ions and main group elements. The flexible ethyl chain allows the two nitrogen centers to orient themselves to form stable chelate rings with a metal center.

Research on phenethylamine (B48288) derivatives has demonstrated their ability to form complexes with various metals. For example, phenethylamine has been shown to coordinate with Mg²⁺, and mixed ligand nickel(II) complexes involving phenethylamine derivatives have been synthesized and characterized researchgate.netosti.gov. The coordination typically involves the nitrogen lone pair electrons forming a dative bond with the metal ion.

In the case of this compound, the two nitrogen atoms could coordinate to a single metal center to form a seven-membered chelate ring. The stability of such a complex would depend on the nature of the metal ion, the solvent system, and the presence of competing ligands. Studies on the coordination chemistry of ligands based on a 1,4-diazepane platform, a related seven-membered diamine, have shown their ability to form complexes with lanthanides and transition metals like copper researchgate.net. This suggests that the azepane moiety in the title compound can effectively participate in metal coordination.

| Potential Coordinating Atom | Metal Ion (Example) | Potential Coordination Mode |

| Phenylamine Nitrogen | Cu(II), Ni(II), Mg(II) | Monodentate or Bidentate (with Azepane N) |

| Azepane Nitrogen | Cu(II), Ni(II), Mg(II) | Monodentate or Bidentate (with Amine N) |

Host-Guest Chemistry and Supramolecular Assembly Applications

The structural features of this compound lend themselves to applications in host-guest chemistry and the construction of supramolecular assemblies. The combination of a rigid aromatic unit and a flexible aliphatic chain can lead to the formation of cavities or channels within a crystal lattice, capable of encapsulating smaller guest molecules.

The principles of supramolecular assembly, which rely on the programmed interaction of molecular components, are central to this field. The hydrogen bonding and π-stacking capabilities of this compound can be exploited to direct the formation of specific, pre-designed architectures. For instance, the formation of hydrogen-bonded dimers or chains could create a framework that, through π-stacking interactions, organizes into a three-dimensional structure with voids.

While specific examples involving this compound are not documented, the broader class of phenethylamines has been explored in the context of creating functional materials. The ability of amines to react with carbon dioxide is a well-known phenomenon, and the azepane moiety is no exception wikipedia.org. This reactivity could potentially be harnessed in the design of materials for carbon capture, where the amine sites within a supramolecular assembly act as reactive centers.

Role in Crystal Engineering and Solid-State Chemistry

Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling the intermolecular interactions within the crystal lattice osti.gov. The multifaceted nature of this compound, with its capacity for hydrogen bonding, π-stacking, and potential for coordination, makes it a promising building block in this field.

The study of azepane derivatives in the context of drug development has shown that subtle changes to the molecular structure can lead to different binding interactions and conformations in the solid state, as revealed by the analysis of co-crystal structures nih.gov. This highlights the sensitivity of the crystal packing to the specific functionalities present in the molecule. The flexible azepane ring, in particular, can adopt various conformations, which adds another layer of complexity and opportunity in the design of new crystalline materials based on this scaffold.

Advanced Applications and Methodologies Beyond Primary Characterization for 4 2 Azepan 1 Yl Ethyl Phenylamine

Development as a Chemical Sensor or Probe

The inherent chemical functionalities of 4-(2-Azepan-1-yl-ethyl)-phenylamine make it a promising candidate for the development of chemical sensors and probes. The primary aromatic amine group can be readily diazotized and coupled with various molecules to produce azo dyes, whose colorimetric and fluorometric responses can be sensitive to environmental changes such as pH, metal ion concentration, or the presence of specific analytes.

Furthermore, the aniline (B41778) moiety allows for oxidative polymerization, similar to that of aniline itself, to form a conductive polymer. rsc.org The incorporation of the bulky and flexible azepane group into the polymer backbone would likely modify the polymer's morphology, solubility, and electrochemical properties. rsc.org Such a functionalized polyaniline derivative could be employed as the active material in electronic sensors for gases like ammonia (B1221849) or hydrogen chloride, where the interaction with the analyte would modulate the polymer's conductivity, providing a measurable signal. rsc.org

The development of a chemical probe often requires a molecule to have specific binding sites and a signal-generating component. oicr.on.ca The tertiary amine of the azepane ring and the primary amine of the phenyl group in this compound can act as binding sites for metal ions or other electrophilic species. By attaching a suitable fluorophore to the molecule, a fluorescent "turn-on" or "turn-off" sensor could be designed, where the binding event alters the electronic properties of the fluorophore, leading to a change in its emission. The design of such probes is a key aspect of modern chemical biology and materials science. nih.gov

Table 1: Potential Sensor Applications for this compound

| Sensor Type | Principle of Operation | Potential Analyte |

| Colorimetric Sensor | Change in color upon binding of an analyte to an azo dye derivative. | pH, Metal Ions |

| Fluorescent Probe | Change in fluorescence intensity upon analyte binding. | Metal Ions, Biomolecules |

| Conductive Polymer Sensor | Modulation of the conductivity of the corresponding polymer upon exposure to an analyte. | Acidic/Basic Gases |

Applications in Polymer Chemistry and Materials Science

In the field of polymer chemistry, this compound can be utilized as a functional monomer or a modifying agent to create novel materials with tailored properties. The primary amine group allows it to be incorporated into various polymer backbones, such as polyamides, polyimides, or polyurethanes, through condensation polymerization. The presence of the azepane ring as a side chain would introduce flexibility and increase the free volume of the resulting polymer, which could enhance its solubility and lower its glass transition temperature.

The synthesis of polymers from functionalized aniline derivatives is a well-established strategy to create materials with interesting electronic and optical properties. acs.org By polymerizing this compound, or by copolymerizing it with other monomers, a new class of soluble, processable conductive polymers could be accessed. rsc.org The properties of these materials would be influenced by the steric and electronic effects of the azepane substituent. rsc.org

Moreover, the azepane moiety itself is a recognized structural motif in materials science and medicinal chemistry, often imparting desirable pharmacokinetic properties to drug molecules. lifechemicals.comnih.gov In materials science, its incorporation could lead to polymers with unique surface properties or improved compatibility with biological systems for applications in biomedical devices or drug delivery systems. The rational design of such functionalized polymers is a cornerstone of modern materials science, enabling the creation of materials with complex physical properties. kpi.ua

Evaluation as a Component in Catalytic Systems (e.g., ligand for metal catalysts, organocatalyst)

The presence of both a primary aromatic amine and a tertiary aliphatic amine makes this compound an interesting candidate as a ligand for metal-based catalysis. The nitrogen atoms can coordinate to a variety of transition metals, forming stable complexes that may exhibit catalytic activity. The phenylamine moiety can be part of a larger chelating ligand system, potentially influencing the electronic environment and steric bulk around the metal center. researchgate.net

Specifically, N,N-dialkylaniline derivatives and other phenylamines have been successfully employed as ligands in catalytic reactions. psu.edunih.gov Metal complexes bearing such ligands have shown activity in a range of transformations. nih.gov The azepane group in this compound could play a crucial role in modulating the solubility and stability of the catalyst, as well as influencing the stereochemical outcome of a reaction if a chiral version of the ligand were to be synthesized.